molecular formula C9H10FN B8778658 2-Allyl-4-fluoroaniline CAS No. 267002-55-1

2-Allyl-4-fluoroaniline

Cat. No.: B8778658
CAS No.: 267002-55-1
M. Wt: 151.18 g/mol
InChI Key: IEBPSSNXCKFXTJ-UHFFFAOYSA-N
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Description

This compound is synthesized via palladium-catalyzed stereoselective methods, yielding 70% as a yellow oil . Its structure combines the electron-withdrawing nature of fluorine with the π-electron-rich allyl group, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and bioactive molecules.

Properties

CAS No.

267002-55-1

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

4-fluoro-2-prop-2-enylaniline

InChI

InChI=1S/C9H10FN/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3,11H2

InChI Key

IEBPSSNXCKFXTJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorine's electron-withdrawing nature in S4 directs electrophilic attacks to the 5-position of the ring, contrasting with the electron-donating methoxy or methyl groups in analogs like S3 and S2 , which activate the ring for nucleophilic reactions .
  • Steric and Synthetic Considerations : Allyl groups at the 2-position (S4 ) introduce steric hindrance compared to smaller substituents (e.g., methyl in S2 ), marginally reducing yield (70% vs. 68–75%) . Allylation on nitrogen (e.g., N-Allyl-4-fluoroaniline) leads to lower yields (62%) due to competing bis-allylation .

Functional Group Reactivity

Allyl Group Dynamics

  • S4 's allyl group enables diverse transformations, such as Claisen rearrangements or participation in Heck couplings, which are less feasible in methoxy- or methyl-substituted analogs .
  • In contrast, N-Allyl-4-fluoroaniline () undergoes allyl migration or elimination under acidic conditions, limiting its utility in certain syntheses .

Fluorine-Specific Interactions

  • The fluorine atom in S4 enhances metabolic stability and binding affinity in medicinal chemistry applications compared to non-fluorinated analogs (e.g., 2-Allyl-4-methylaniline) .
  • Dual halogenation in 4-Fluoro-2-iodoaniline () expands its use in Suzuki-Miyaura couplings, whereas S4 is more suited for cyclization reactions .

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